(1S,4S)-N-去甲西酞普兰盐酸盐

描述

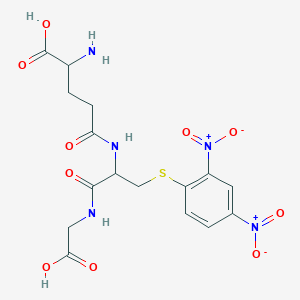

A racemate of a metabolite of Sertraline. N-Desmethyl sertraline is significantly less active analogue as compared to the methylated compound, Sertraline.

科学研究应用

抗抑郁药开发

(1S,4S)-N-去甲西酞普兰盐酸盐: 是西酞普兰的衍生物,西酞普兰是一种著名的选择性5-羟色胺再摄取抑制剂 (SSRI) 类抗抑郁药 . 其独特的化学结构,包括不对称中心,使其成为开发具有潜在改善疗效和安全性特征的新型抗抑郁药物的重要化合物。

化学反应性和稳定性分析

该化合物的整体反应性和分子稳定性对其化学应用至关重要。 使用密度泛函理论 (DFT) 的研究预测该化合物具有较大的间接 HOMO-LUMO 能隙,表明其具有良好的稳定性,这对开发稳定的药物至关重要 .

光电材料研究

(1S,4S)-N-去甲西酞普兰盐酸盐 的光电性能已通过 DFT 计算进行了探索。 其在紫外区域的高吸收率表明其在创建新型光学器件方面具有潜在应用 .

分子相互作用研究

(1S,4S)-N-去甲西酞普兰盐酸盐 与其他分子(如环糊精)之间的相互作用可以用来理解药物递送机制。 等温滴定量热法 (ITC) 方法可用于分析这些相互作用,为药物结合的热力学提供见解 .

光生物学应用

该化合物在光照条件下预测的反应性使其成为光生物学应用的候选者。 这可能包括研究光如何影响其行为和稳定性,这与可能在储存或使用期间暴露于光的药物相关 .

恐惧和焦虑症治疗研究

作为 SSRI 的衍生物,(1S,4S)-N-去甲西酞普兰盐酸盐 可以研究其在治疗恐惧、焦虑和相关疾病方面的疗效。 这扩展了其潜在的治疗应用,超越了抑郁症 .

经前期烦躁障碍 (PMDD) 治疗

研究(1S,4S)-N-去甲西酞普兰盐酸盐 用于治疗 PMDD 的可能性,可以为管理这种疾病提供一条新途径。 其独特的特性可能比目前的治疗方法更具优势 .

作用机制

Target of Action

The primary target of (1S,4S)-N-Desmethyl Sertraline Hydrochloride, commonly known as Sertraline, is the serotonin transporter . This compound is a selective serotonin reuptake inhibitor (SSRI), similar to drugs such as Citalopram and Fluoxetine . The serotonin transporter plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.

Mode of Action

Sertraline interacts with its target by binding to the serotonin transporter and inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, enhancing serotonin stimulation of somatodendritic 5-HT1A and terminal autoreceptors .

Biochemical Pathways

The increased serotonin concentration affects various biochemical pathways. The overall clinical effect of increased mood and decreased anxiety is thought to be due to adaptive changes in neuronal function that lead to enhanced serotonergic neurotransmission .

Pharmacokinetics

Sertraline metabolism involves N-demethylation, N-hydroxylation, oxidative deamination, and glucuronidation of sertraline carbamic acid . Sertraline undergoes N-demethylation primarily catalyzed by cytochrome P450 (CYP) 2B6, with CYP2C19, CYP3A4, and CYP2D6 contributing to a lesser extent . These processes impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of Sertraline’s action include increased mood and decreased anxiety, which are thought to be due to enhanced serotonergic neurotransmission . These effects are usually noticed after several weeks of therapy .

Action Environment

The action, efficacy, and stability of Sertraline can be influenced by various environmental factors. For instance, it has been found to show satisfactory results as a corrosion inhibitor on mild steel in 1 M HCl at a temperature range of 303 K -333 K . .

生化分析

Biochemical Properties

The role of (1S,4S)-N-Desmethyl Sertraline Hydrochloride in biochemical reactions is complex. It interacts with various enzymes, proteins, and other biomolecules . For instance, Ketoreductases (KREDs) were employed to yield a key chiral precursor in the synthesis of Sertraline . The nature of these interactions is often characterized by high enantioselectivity .

Cellular Effects

It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (1S,4S)-N-Desmethyl Sertraline Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it interacts with Ketoreductases (KREDs) in the bioreduction process .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

(1S,4S)-N-Desmethyl Sertraline Hydrochloride is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited .

Transport and Distribution

The transport and distribution of (1S,4S)-N-Desmethyl Sertraline Hydrochloride within cells and tissues involve various transporters or binding proteins .

Subcellular Localization

Information about any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .

属性

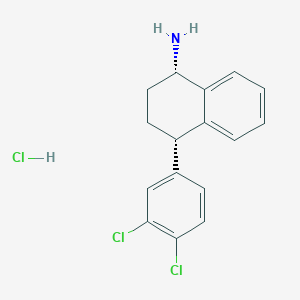

IUPAC Name |

(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXHIERZIRLOLD-RISSCEEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021658, DTXSID70986903 | |

| Record name | rac-cis-N-Desmethyl Sertraline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675126-10-0, 91797-57-8 | |

| Record name | 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, hydrochloride (1:1), (1S,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675126-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac-cis-N-Desmethyl Sertraline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B14305.png)